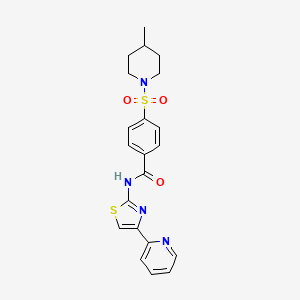![molecular formula C10H14FN3O4S2 B2736614 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide CAS No. 2034404-63-0](/img/structure/B2736614.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H14FN3O4S2 and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Properties for Therapeutic Applications
The synthesis and characterization of new compounds with potential for photodynamic therapy have been explored. A study synthesized and analyzed the properties of new compounds, revealing their utility as photosensitizers due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are particularly valuable for Type II mechanisms in the treatment of cancer through photodynamic therapy, demonstrating the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Monitoring and Analysis
In environmental science, methods have been developed to detect certain herbicides and their degradation products in natural water. One study focused on dimethenamid and flufenacet, isolating these substances and their degradates from water samples. This research is crucial for monitoring environmental pollutants and understanding the impact of agricultural practices on water quality, highlighting the compound's relevance in environmental analysis (Zimmerman, Schneider, & Thurman, 2002).
Anticancer Activity and DNA Interaction
The potential of sulfonamide derivatives in cancer treatment has been investigated, particularly through their ability to bind to DNA, cleave it, and exhibit genotoxicity and anticancer activity. A study synthesizing mixed-ligand copper(II)-sulfonamide complexes revealed these complexes' significant effects on DNA binding, cleavage, and their anticancer activity in cellular models. This research underscores the therapeutic potential of sulfonamide derivatives in oncology, offering insights into their mechanisms of action at the molecular level (González-Álvarez et al., 2013).
Molecular Docking and Antimicrobial Agents
The synthesis of new sulfonamide derivatives for potential use as antimicrobial and antiproliferative agents has been a focus of recent research. These compounds have been evaluated for their efficacy against various bacterial strains and cancer cell lines, providing a foundation for the development of new therapeutic agents. Studies have demonstrated the synthesis and biological screening of novel compounds, indicating their significant potential in treating infectious diseases and cancer (Abd El-Gilil, 2019).
Eigenschaften
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4S2/c1-4-19(15,16)12-8-6-10-9(5-7(8)11)13(2)20(17,18)14(10)3/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBFOCZFFZFKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

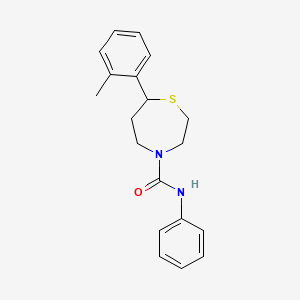
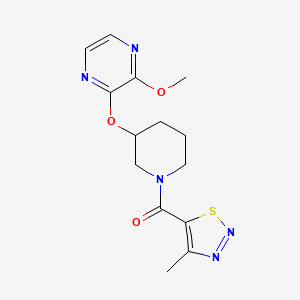
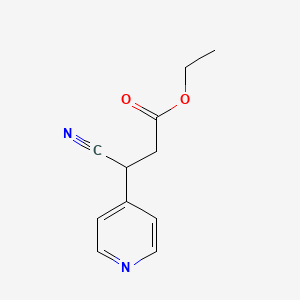


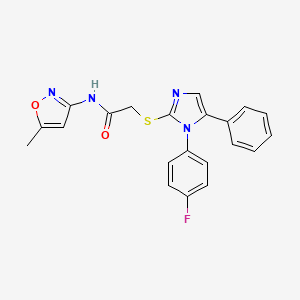
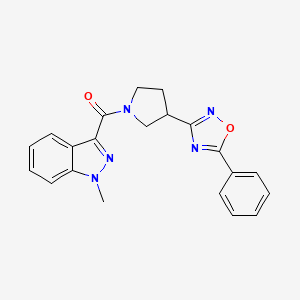

![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)
![benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B2736548.png)
![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)
